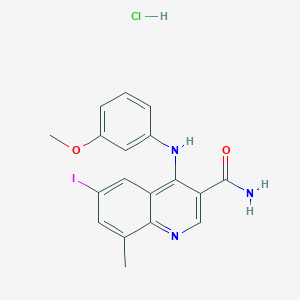
6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride
Descripción general
Descripción
6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H17ClIN3O2 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Characterized by its unique quinoline structure, this compound has been studied for various biological activities, particularly in the context of cancer therapy and other therapeutic applications. Its molecular formula is , and it has garnered attention as an intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor used to treat differentiated thyroid cancer.
- Molecular Weight : 469.7 g/mol
- IUPAC Name : 6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide; hydrochloride
- CAS Number : 801315-47-9
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Anticancer Activity
The compound's structure suggests potential anticancer properties, primarily due to its role as an intermediate in Lenvatinib synthesis. Compounds with similar quinoline structures have demonstrated significant anti-cancer activities through various mechanisms, including inhibition of tyrosine kinases involved in tumor growth and metastasis.
2. Anti-inflammatory Effects
Preliminary studies indicate that compounds related to this quinoline derivative may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
3. Antimicrobial Properties
Research on quinoline derivatives has revealed antimicrobial activity against a range of pathogens. The presence of iodine and methoxy groups in the structure may enhance this activity, making it a candidate for further exploration in infectious disease treatment.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Kinase Inhibition : Interaction with specific kinases that play critical roles in cell signaling pathways associated with cancer progression.
- Cell Cycle Regulation : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Lenvatinib | Tyrosine kinase inhibitor | Anti-cancer |
| 8-Methylquinoline | Basic quinoline structure | Antimicrobial |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
| 6-Iodoquinoline | Iodine substitution | Anticancer and antimicrobial |
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Treatment : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Neurodegenerative Diseases : Research is ongoing to explore the neuroprotective effects of quinoline derivatives, including this compound, suggesting a role in treating diseases like Alzheimer's.
Propiedades
IUPAC Name |
6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2.ClH/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2;/h3-9H,1-2H3,(H2,20,23)(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHXGYSIMFTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















